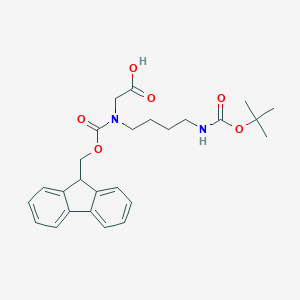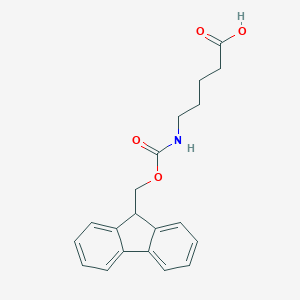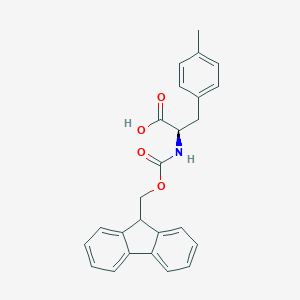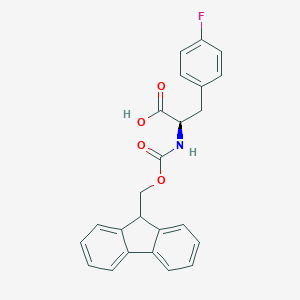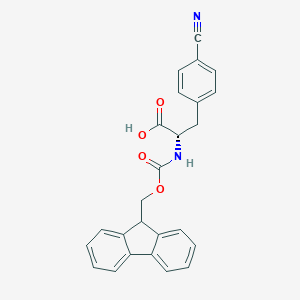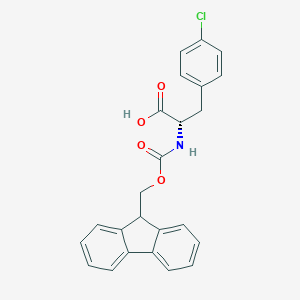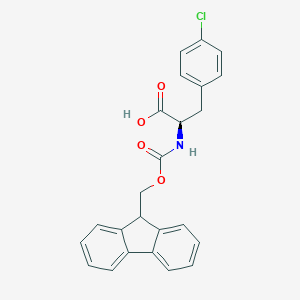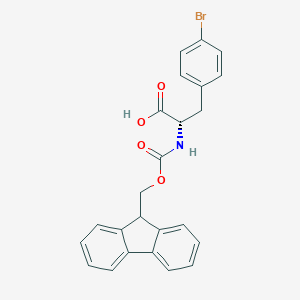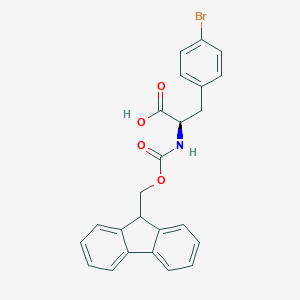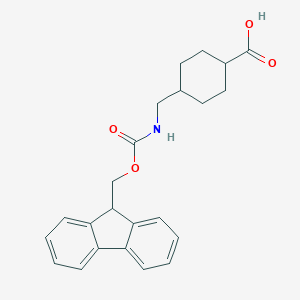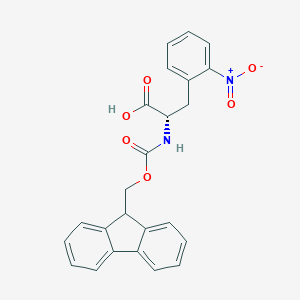
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is listed on the MilliporeSigma website1. However, the website does not provide a detailed description of the compound.
Synthesis Analysis
Unfortunately, I could not find any specific information on the synthesis of this compound.Molecular Structure Analysis
I was unable to find detailed information on the molecular structure of this compound.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
There is no available information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Applications
This compound is utilized in the synthesis of novel molecules with potential antioxidant, anti-inflammatory, and antiulcer activities. For example, novel compounds synthesized for evaluation of their in vitro antioxidant, anti-inflammatory activity, and antiulcer activity showed significant efficacy, indicating the chemical's versatility in drug synthesis (Subudhi & Sahoo, 2011).
Fluorescent Properties
Fluorenyl derivatives have been studied for their linear and nonlinear photophysics and bioimaging applications, such as in integrin-targeting probes for cell imaging. These applications demonstrate the compound's role in developing advanced imaging techniques (Morales et al., 2010).
Self-Assembly and Material Science
Self-Assembled Structures
Research on Fmoc-modified amino acids reveals their capability to form diverse self-assembled structures, which are promising for the design of novel biomaterials. These self-assembling properties are crucial for developing new materials with controlled architectures (Gour et al., 2021).
Hydrogel Applications
Enzyme-activated surfactants based on fluorenyl-methoxycarbonyl-protected amino acids are used for carbon nanotube dispersion, highlighting the compound's utility in material science for creating on-demand homogeneous aqueous dispersions (Cousins et al., 2009).
Molecular Sensing and Detection
Sensing Applications
Fluorenyl compounds have been developed for highly selective sensing of critical materials such as picric acid, Fe3+, and l-arginine. These findings underscore the potential for using such compounds in environmental monitoring and biochemical assays (Han et al., 2020).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Direcciones Futuras
There is no available information on the future directions or potential applications of this compound.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLRWXBYPKSBFY-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943325 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
210282-30-7 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

